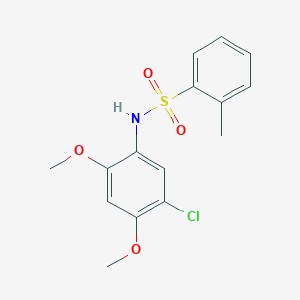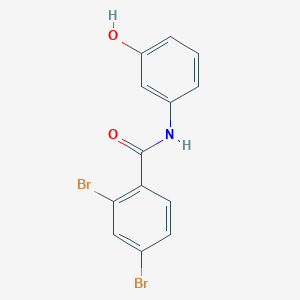
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by BPTES has been shown to selectively kill cancer cells while sparing normal cells.
Mécanisme D'action
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits glutaminase by binding to its allosteric site, which is distinct from its active site. This results in the inhibition of glutamine metabolism and the accumulation of toxic levels of ammonia and glutamine in cancer cells, leading to their death. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, while sparing normal cells.
Biochemical and physiological effects:
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models of cancer. It has also been shown to reduce the levels of glutamate and lactate in cancer cells, indicating a decrease in glutamine metabolism. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several advantages for lab experiments, including its selectivity for cancer cells that are dependent on glutamine metabolism, its ability to enhance the anticancer effects of other drugs, and its minimal toxicity in normal cells and tissues. However, N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has some limitations, including its low solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects.
Orientations Futures
There are several future directions for the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in scientific research. One direction is to develop more potent and selective glutaminase inhibitors that can overcome the limitations of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. Another direction is to explore the use of N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in combination with other drugs to enhance their anticancer effects. Additionally, the role of glutaminase in other diseases, such as neurodegenerative diseases, should be investigated using N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide as a tool.
Méthodes De Synthèse
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be synthesized using a two-step procedure. In the first step, 6-chloro-1,3-benzothiazole-2-amine is reacted with 4-phenoxybenzoyl chloride in the presence of triethylamine to form N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. In the second step, the crude product is purified by column chromatography to obtain pure N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide.
Applications De Recherche Scientifique
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been widely used in scientific research to study the role of glutaminase in cancer cells. It has been shown to selectively kill cancer cells that are dependent on glutamine metabolism, such as triple-negative breast cancer cells, renal cell carcinoma cells, and glioblastoma cells. N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been used in combination with other drugs to enhance their anticancer effects.
Propriétés
Nom du produit |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
|---|---|
Formule moléculaire |
C20H13ClN2O2S |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
InChI |
InChI=1S/C20H13ClN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24) |
Clé InChI |
AXEFJUJWWPKRGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B310261.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)


![N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B310274.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310275.png)

![N-[4-(diethylamino)-2-methylphenyl]cyclopentanecarboxamide](/img/structure/B310281.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B310282.png)
